Sodium periodate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Carbohydrate Analysis

Sodium periodate is widely used in carbohydrate chemistry due to its selective oxidation of vicinal diols (adjacent hydroxyl groups) to dialdehydes. This specific reaction allows researchers to:

- Determine carbohydrate structure: By observing the cleavage patterns of different carbohydrates upon periodate oxidation, scientists can deduce their structural features, including branching and linkage positions .

- Analyze glycoconjugates: Periodate oxidation plays a crucial role in analyzing biomolecules like glycoproteins and glycolipids, where carbohydrates are linked to proteins and lipids, respectively. By selectively cleaving the carbohydrate portion, researchers can isolate and study the attached protein or lipid moiety .

Protein Analysis

Sodium periodate exhibits selective oxidation towards specific amino acid residues in proteins:

- Cleavage of specific bonds: Periodate specifically cleaves the C-C bond between adjacent vicinal hydroxyls (serine and threonine) and the sulfur-containing side chains of cysteine and methionine. This enables targeted protein fragmentation and analysis of specific regions .

- Modification of protein functionality: Controlled periodate oxidation can introduce aldehyde functionalities into proteins, allowing further chemical modifications for functional studies or conjugation with other biomolecules .

Organic Synthesis

Beyond biological applications, sodium periodate finds use in organic synthesis as a mild and efficient oxidizing agent:

- Oxidation of alcohols and vicinal diols: Periodate can selectively oxidize various alcohols and vicinal diols to corresponding carbonyl compounds (aldehydes or ketones) under mild reaction conditions .

- Catalytic oxidation: When combined with other catalysts like TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl), sodium periodate can participate in catalytic oxidation reactions, offering an efficient and environmentally friendly approach to various organic transformations .

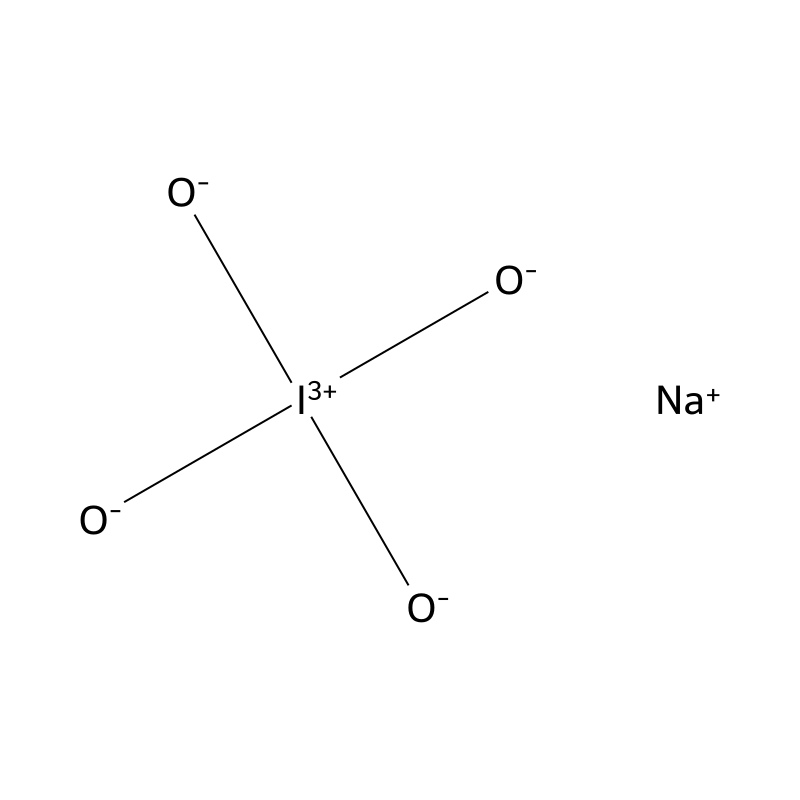

Sodium periodate is an inorganic compound with the chemical formula . It consists of a sodium cation and the periodate anion, making it a strong oxidizing agent. Sodium periodate is typically encountered as a colorless solid and is known for its ability to oxidize various organic compounds, particularly vicinal diols, into aldehydes and ketones. It can exist in two forms: sodium metaperiodate () and sodium orthoperiodate (). The compound has a molecular weight of 213.89 g/mol and is characterized by its high reactivity and solubility in water and certain acids but insolubility in typical organic solvents .

The oxidizing action of sodium periodate involves the transfer of oxygen atoms from the periodate anion to the substrate being oxidized. During this process, iodine in IO4- is reduced from +VII to a lower oxidation state, typically +V (IO3-). The specific mechanism can vary depending on the substrate being oxidized [].

In the case of diol cleavage, sodium periodate cleaves the C-C bond between the two hydroxyl groups, forming an aldehyde or ketone. The detailed mechanism involves the formation of a cyclic intermediate and subsequent bond rearrangements [].

- Eye and Skin Irritant: Sodium periodate can irritate eyes and skin upon contact. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat while handling [].

- Dust Hazard: Inhalation of sodium periodate dust can irritate the respiratory tract. Use a fume hood when working with the powder form [].

- Oxidation of Diols: Sodium periodate cleaves vicinal diols into aldehydes or ketones through a process known as oxidative cleavage. This reaction involves the formation of cyclic iodate esters followed by their breakdown to yield carbonyl compounds .

- Reaction with Acids: When reacted with acids, sodium periodate generates periodic acid, which further underscores its role as an oxidizing agent .

- Decomposition: Upon heating, sodium periodate decomposes into sodium iodate and oxygen gas, highlighting its instability under certain conditions .

Sodium periodate exhibits biological activity primarily through its oxidative properties. It has been utilized in biochemical applications such as:

- Labeling of Biomolecules: Sodium periodate is effective in selectively oxidizing carbohydrates, particularly those containing vicinal diols, facilitating the attachment of fluorescent tags or biotin for tracking purposes in biological studies .

- Cross-linking and Modification: The compound can modify glycoproteins and carbohydrates by generating reactive aldehyde groups, which can then participate in further

Sodium periodate can be synthesized through various methods:

- Electrochemical Oxidation: A modern industrial technique involves the electrochemical oxidation of sodium iodate at a lead dioxide anode. This method is efficient and allows for large-scale production .

- Oxidation of Iodates: Historically, sodium periodate was produced by oxidizing iodates using chlorine or bromine in the presence of sodium hydroxide. This reaction yields sodium hydrogen periodate, which can be further dehydrated to obtain sodium metaperiodate .

- Crystallization Techniques: Crystallization from aqueous solutions containing sodium iodate and chlorine can also yield sodium periodate crystals .

Sodium periodate finds diverse applications across various fields:

- Organic Synthesis: It is widely used as an oxidizing agent in organic chemistry for the synthesis of complex molecules, particularly in the cleavage of diols to form carbonyl compounds .

- Analytical Chemistry: Sodium periodate has been employed in analytical methods for determining the structure of carbohydrates due to its selective oxidation capabilities .

- Environmental Chemistry: In recent years, it has been adopted by organizations such as the US Army to replace environmentally harmful chemicals in tracer ammunition due to its lower toxicity profile .

Studies on the interactions of sodium periodate focus on its reactivity with various functional groups:

- Reactivity with Alcohols: Sodium periodate preferentially reacts with vicinal diols, cleaving them to produce aldehydes. This reaction is significant in organic synthesis as it provides a pathway to generate reactive intermediates .

- Compatibility with Transition Metals: When used alongside transition metals, sodium periodate enhances oxidation reactions, allowing for more efficient synthesis routes while reducing costs associated with expensive reagents like osmium tetroxide .

Sodium periodate shares similarities with other oxidizing agents but possesses unique characteristics that distinguish it:

| Compound | Formula | Unique Features |

|---|---|---|

| Sodium Metaperiodate | Strong oxidizer; cleaves vicinal diols | |

| Periodic Acid | Similar oxidative properties; used in biochemical assays | |

| Lead Tetraacetate | Effective for diol cleavage; more toxic | |

| Potassium Permanganate | Strong oxidizer; broader range of applications |

Sodium periodate is particularly valued for its specificity in cleaving vicinal diols without affecting other functional groups, making it a preferred reagent in organic synthesis compared to other oxidants like potassium permanganate or lead tetraacetate .

Physical Description

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

UNII

GHS Hazard Statements

H271 (44.62%): May cause fire or explosion;

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H272 (55.38%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H301 (21.15%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (30.77%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (43.85%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (52.31%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (28.46%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (52.69%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (52.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H372 (43.85%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (43.85%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

... the results of a pilot study that determined the effects of both intermittent injections of periodate and recombinant interleukin-2 (rIL-2)-activated leukocytes and continuous infusions of low doses of rIL-2 on metastases of nine patients with stage IV renal cancer /are reported/. Four patients experienced regressions, two patients stabilized, and only three patients did not respond. The responses of individual lesions in six patients were heterogeneous with regard to both the degree (ranging from cessation of growth to regression to undetectability) and the duration (ranging from less than 3 to up to 8 months). Survival times from the time of diagnosis and from the time of start of the protocol treatment ranged from 12 to 20 months and 6 to 12 months, respectively, for three patients who expired and from 10+ to 28+ months and 6+ to 12+ months, respectively, for six patients who are alive. Only one patient experienced a grade 4 toxicity (transient renal failure requiring hemodialysis). All other toxicities (grades 1-3) were easily controlled and resolved completely after 7 days. /Exptl Ther/

Growth of a human renal cancer cell line in nude mice was inhibited when the renal cancer cells were injected together with oxidizing mitogen-activated human mononuclear cells. /Exptl Ther/

MeSH Pharmacological Classification

Mechanism of Action

Periodate-oxidized ADP and periodate-oxidized ATP stimulate the permeability transition in energized rat liver mitochondria measured as the Ca2+-efflux induced by Ca2+ and Pi. In the presence of Mg2+ and Pi, mitochondria lose intramitochondrial adenine nucleotides at a slow rate. Periodate-oxidized ATP induces a strong decrease of the matrix adenine nucleotides which is inhibited by carboxyatractyloside. Under these conditions, Mg2+ prevents the opening of the permeability transition pore. EGTA prevents the Pi-induced slow efflux of adenine nucleotides, but is without effect on the periodate-oxidized ATP-induced strong decrease of adenine nucleotides. This periodate oxidized ATP-induced strong adenine nucleotide efflux is inhibited by ADP. Periodate-oxidized ATP reduces the increase of matrix adenine nucleotides occurring when the mitochondria are incubated with Mg2+ and ATP. This effect of periodate-oxidized ATP is also prevented by carboxyatractyloside. Periodate-oxidized ATP is not taken up by the mitochondria. It is suggested that periodate-oxidized ATP induces a strong efflux of matrix adenine nucleotides by the interaction with the ADP/ATP carrier from the cytosolic side. The induction of the mitochondrial permeability transition by periodate-oxidized ADP and periodate-oxidized ATP is attributed to two mechanisms-a strong decrease in the intramitochondrial adenine nucleotide content, especially that of ADP, and a stabilization of the c-conformation of the ADP/ATP carrier.

Pictograms

Oxidizer;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard